Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-
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Overview
Description
Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]- is a complex organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group attached to an aromatic ring, which is further substituted with a methoxy group and a benzopyran moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]- typically involves multi-step organic reactions. One common method involves the alkylation of a phenolic compound with a suitable benzopyran derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The methoxy and benzopyran moieties contribute to the compound’s overall stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-:
Phenol, 2-methoxy-5-(1-propenyl)-, (E)-:
Phenol, 2-methoxy-4-(1-propenyl)-, acetate, (E)-: This compound has an acetate group and a propenyl group, differing from the benzopyran structure.
Uniqueness
Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]- is unique due to the presence of the benzopyran moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
848131-99-7 |
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Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[2-(7-methoxy-2,2,8-trimethylchromen-5-yl)ethyl]phenol |
InChI |
InChI=1S/C21H24O3/c1-14-19(23-4)13-16(10-9-15-7-5-6-8-18(15)22)17-11-12-21(2,3)24-20(14)17/h5-8,11-13,22H,9-10H2,1-4H3 |
InChI Key |
AODLXBVIJRTMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1OC(C=C2)(C)C)CCC3=CC=CC=C3O)OC |
Origin of Product |
United States |
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